

# Zorifertinib quality of life outcomes neurocognitive function preservation

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## Compound Focus: Zorifertinib

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## Efficacy & Safety Profile of Zorifertinib

The following table summarizes the key efficacy and safety data for **Zorifertinib** from the phase 3 EVEREST trial, comparing it to first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [1] [2].

**Table 1: Efficacy and Safety Data from the EVEREST Trial (Zorifertinib vs. Control)**

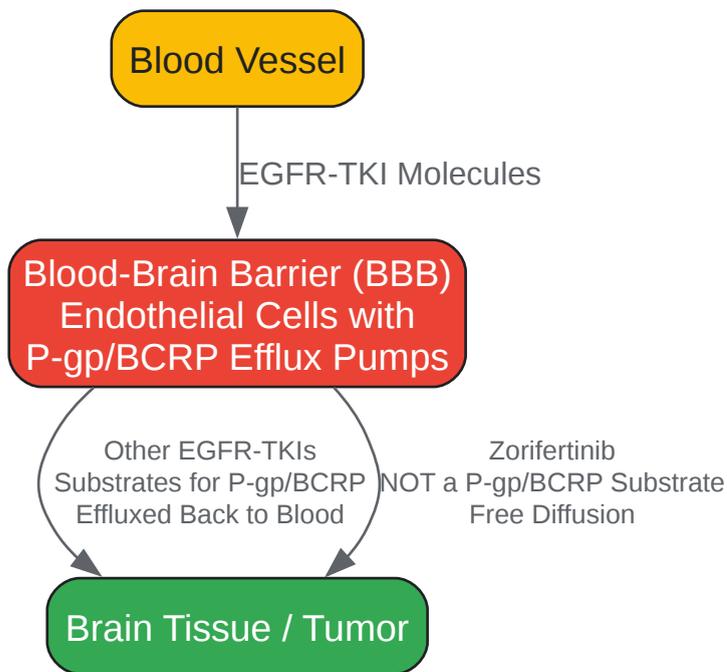
Parameter	Zorifertinib (n=220)	Control (gefitinib/erlotinib) (n=219)	Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS)	9.6 months	6.9 months	HR: 0.719; p=0.0024 [1] [2]
Intracranial PFS (by BICR)	Not Reported (Significantly longer)	Not Reported	HR: 0.467 [1]
Intracranial PFS (by Investigator)	17.9 months	Not Reported	HR: 0.627; p=0.0018 [2]

Parameter	Zorifertinib (n=220)	Control (gefitinib/erlotinib) (n=219)	Hazard Ratio (HR) / p-value
Intracranial Objective Response Rate (ORR)	75.0%	Not Reported	[1]
Common Adverse Events (AEs)	Rash, dry skin, pruritus (manageable with dose reduction)	-	Comparable to other EGFR-TKIs [3] [1]

## EVEREST Trial Experimental Protocol

To help you evaluate the context of the data, here are the key methodological details of the pivotal EVEREST trial [1] [4].

- **ClinicalTrials.gov Identifier:** NCT03653546
- **Study Design:** Multinational, multicenter, randomized, open-label, controlled phase 3 trial.
- **Patient Population:** 439 patients with treatment-naive, advanced EGFR-mutant (Exon 19Del or L858R) NSCLC and at least one non-irradiated CNS metastasis (symptomatic or asymptomatic).
- **Intervention:** Patients were randomized 1:1 to receive **Zorifertinib (200 mg twice daily)** or a **control (gefitinib 250 mg or erlotinib 150 mg once daily)**.
- **Primary Endpoint:** Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.
- **Secondary Endpoints:** These included **Intracranial PFS**, Overall Survival (OS), Objective Response Rate (ORR), and notably, **Quality of Life** [1] [2] [4]. The specific QoL measurement instrument used is not mentioned in the available sources.
- **Key Mechanistic Insight:** **Zorifertinib** was specifically designed not to be a substrate for the efflux transporters P-glycoprotein (P-gp) and BCRP, which allows it to achieve high and sustained concentrations in the brain and cerebrospinal fluid [3] [5]. The diagram below illustrates this key mechanism of action.



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## Research Gaps and Future Directions

The search results confirm that while the control of CNS progression is a strong indicator of potential neurocognitive benefit, direct measurement of this aspect is not yet publicly available from the main EVEREST trial results.

- **Lack of Reported Neurocognitive Data:** None of the available articles or abstracts from the EVEREST trial mention specific neurocognitive assessment tools (such as the Mini-Mental State Examination or Montreal Cognitive Assessment) or their results.
- **Quality of Life as a Secondary Endpoint:** Although QoL was a defined secondary endpoint in the trial protocol [1] [4], the quantitative results have not been published in the currently available sources.
- **Ongoing Research:** A new, prospective observational cohort study (NCT07143045) is currently recruiting patients to further evaluate the survival benefits and safety of **Zorifertinib** [6]. This real-world study may provide more comprehensive data on patient-centered outcomes, though specific neurocognitive endpoints are not listed in the brief summary.

## Conclusion

In summary, for your comparison guide aimed at researchers:

- **Zorifertinib demonstrates superior systemic and intracranial efficacy** compared to 1st-generation EGFR-TKIs in patients with CNS metastases, with a manageable safety profile.
- Its **unique design to bypass BBB efflux pumps** is a key differentiator.
- However, a critical data gap exists regarding its direct impact on **neurocognitive function preservation and detailed QoL metrics**.

To complete your guide, you may need to:

- Monitor for future publications from the EVEREST trial authors, as QoL data is often published after the primary efficacy and safety results.
- Follow the results of the ongoing real-world study (NCT07143045) for additional insights into patient outcomes.

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